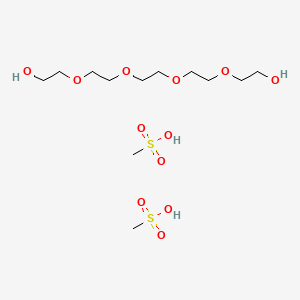

Pentaethylene Glycol Dimethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O6.2CH4O3S/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;2*1-5(2,3)4/h11-12H,1-10H2;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWHFBDTVDZPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C(COCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721227 | |

| Record name | Methanesulfonic acid--3,6,9,12-tetraoxatetradecane-1,14-diol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109789-39-1 | |

| Record name | Methanesulfonic acid--3,6,9,12-tetraoxatetradecane-1,14-diol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pentaethylene Glycol Dimethanesulfonate: A Technical Guide for Drug Development Professionals

Introduction: The Versatility of a Bifunctional Linker

Pentaethylene Glycol Dimethanesulfonate is a valuable bifunctional reagent in the field of drug development and bioconjugation. Its core structure, consisting of a flexible, hydrophilic pentaethylene glycol chain capped with two reactive methanesulfonyl (mesyl) groups, provides a unique combination of properties that are highly sought after in the design of complex therapeutic molecules. This guide will provide an in-depth exploration of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of next-generation therapeutics. While closely related to its tosylate analog, Pentaethylene Glycol Di(p-toluenesulfonate), this guide will focus on the dimethanesulfonate derivative, leveraging comparative data where necessary to provide a comprehensive overview. The mesylate groups are excellent leaving groups in nucleophilic substitution reactions, making this molecule an ideal linker for covalently connecting different molecular entities.[1]

Core Properties of this compound

A thorough understanding of the physicochemical properties of a linker molecule is paramount for its effective application in drug design and development. These properties influence its reactivity, solubility, and the overall characteristics of the final conjugate.

Chemical and Physical Characteristics

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 3,6,9,12-Tetraoxatetradecane-1,14-diol 1,14-Dimethanesulfonate | |

| CAS Number | 109789-39-1 | --- |

| Molecular Formula | C12H26O10S2 | |

| Molecular Weight | 394.46 g/mol | |

| Appearance | Likely a viscous liquid or solid | [2] |

| Solubility | Expected to be soluble in a range of organic solvents. | [1] |

The pentaethylene glycol backbone imparts hydrophilicity, which can be advantageous in improving the solubility and pharmacokinetic profile of conjugated molecules.[3][4][5] The terminal methanesulfonyl groups are the key to its utility as a crosslinking agent.

Synthesis and Reactivity: The Organic Chemist's Toolkit

The synthesis of this compound is a straightforward process for those with a background in organic chemistry. The reactivity of the terminal mesylate groups is the cornerstone of its application as a linker.

Synthetic Pathway

The most common method for the synthesis of this compound involves the reaction of pentaethylene glycol with methanesulfonyl chloride in the presence of a base.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve pentaethylene glycol in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.

-

Mesylation: Cool the reaction mixture in an ice bath. Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This is a generalized procedure and may require optimization based on specific laboratory conditions and scale.

Reactivity Profile

The methanesulfonate groups of this compound are excellent leaving groups in nucleophilic substitution (SN2) reactions. This high reactivity allows for the efficient coupling with a wide range of nucleophiles, including amines, thiols, and alcohols, which are commonly found in biomolecules. The mesylate group is known to be a more reactive leaving group than the corresponding tosylate, which can be advantageous in certain applications.[1]

Caption: General reactivity of this compound.

Applications in Drug Development

The unique properties of this compound make it a versatile tool in the drug development pipeline, from early-stage discovery to the formulation of advanced drug delivery systems.

Bioconjugation and Linker Technology

As a homobifunctional linker, this compound is used to connect two molecular entities. In the context of drug development, this often involves linking a therapeutic agent to a targeting moiety or a molecule that improves its pharmacokinetic properties.[3]

Antibody-Drug Conjugates (ADCs): In the design of ADCs, a linker is crucial for attaching a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells.[4][5] The hydrophilic nature of the pentaethylene glycol chain can help to mitigate the aggregation often caused by hydrophobic drug payloads.[5]

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in orienting the two binding moieties for effective ternary complex formation. Pentaethylene glycol-based linkers are often employed in PROTAC design.[1]

Drug Delivery Systems

The hydrophilic and flexible nature of the pentaethylene glycol chain is beneficial in the formulation of various drug delivery systems.

Hydrogel Formation: Polyethylene glycol derivatives are widely used in the formation of hydrogels for controlled drug release.[6][7] While this compound itself may not be the primary monomer, its ability to crosslink polymers with nucleophilic groups can be exploited in the synthesis of hydrogel networks.

PEGylation: The process of attaching polyethylene glycol chains to a therapeutic molecule, known as PEGylation, is a well-established strategy to improve its solubility, stability, and circulation half-life, while reducing its immunogenicity.[8][9] While longer PEG chains are typically used for this purpose, the principles are directly relevant to the pentaethylene glycol moiety in this linker.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound.

Hazard Identification:

-

Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[2]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

In case of contact, wash the affected area thoroughly with water.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.[2]

Conclusion

This compound is a highly valuable and versatile tool for researchers and scientists in the field of drug development. Its well-defined structure, predictable reactivity, and favorable physicochemical properties make it an excellent choice for a variety of applications, from the synthesis of complex organic molecules to the construction of sophisticated drug delivery systems. As the demand for more targeted and effective therapeutics continues to grow, the importance of versatile linker molecules like this compound will undoubtedly increase.

References

- Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447.

- Giese, M., et al. (2021). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.

- Ramezani, M., et al. (2023). Poly Ethylene Glycol (PEG)-Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review.

- CN106750383B - Polyethylene glycol hydrogel material and preparation method thereof - Google Patents. (n.d.).

- Shokouhimehr, M. (2020). The Importance of Poly(ethylene glycol)

- Kim, H. S., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1335-1353.

- Zhu, J. (2010). Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering.

-

PEG for Drugs and Drug Delivery Systems - YouTube. (2022, September 19). Retrieved January 15, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. purepeg.com [purepeg.com]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Poly Ethylene Glycol (PEG)-Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN106750383B - Polyethylene glycol hydrogel material and preparation method thereof - Google Patents [patents.google.com]

- 8. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to Pentaethylene Glycol Dimethanesulfonate: Mechanism of Action and Application as a Covalent Crosslinker

Introduction

In the landscape of drug development, biomaterials, and molecular biology, the precise, covalent linking of molecules is a cornerstone technology. Chemical crosslinkers are the tools that enable the formation of these stable bonds, allowing scientists to construct complex architectures such as hydrogels for drug delivery, antibody-drug conjugates for targeted therapy, and stabilized protein complexes for structural analysis.

Among the vast array of available crosslinkers, Pentaethylene Glycol Dimethanesulfonate (PEG-DMS) stands out as a versatile, hydrophilic, and homobifunctional agent. Its core structure consists of a five-unit polyethylene glycol (PEG) chain, which imparts water solubility and biocompatibility, flanked by two reactive methanesulfonate (mesylate) groups. This guide provides an in-depth exploration of the chemical mechanism by which PEG-DMS functions, offers field-proven insights into optimizing its application, and presents detailed protocols for its use in a research setting.

Core Principles of PEG-DMS Reactivity

The efficacy of PEG-DMS as a crosslinker is rooted in its specific chemical structure, which combines a flexible, inert spacer with highly reactive end groups. Understanding this structure is fundamental to predicting its behavior in a reaction.

Chemical Structure and Properties

This compound is characterized by two key features:

-

The PEG Backbone: The central chain of five ethylene glycol units is responsible for the molecule's advantageous physical properties. PEG is well-known for its hydrophilicity, low toxicity, and non-immunogenic nature, which minimizes adverse biological reactions.[1][2] This makes PEG-DMS an excellent choice for applications involving sensitive biological molecules or in vivo systems.

-

The Methanesulfonate (Mesylate) Groups: At each terminus of the PEG chain lies a methanesulfonate ester. The mesylate ion (CH₃SO₃⁻) is an exceptionally stable anion, and therefore an excellent leaving group. This high reactivity is the engine of the crosslinking mechanism.

Caption: Structure of this compound (PEG-DMS).

The S_N_2 Nucleophilic Substitution Mechanism

The crosslinking action of PEG-DMS proceeds via a classic bimolecular nucleophilic substitution (S_N_2) reaction .[3][4] This is a one-step process where a nucleophile attacks the carbon atom adjacent to the mesylate group, simultaneously displacing the mesylate as a leaving group.

The key steps are:

-

Nucleophilic Attack: A molecule with a lone pair of electrons (a nucleophile), such as the amine (-NH₂) or thiol (-SH) group on a protein, attacks the electrophilic carbon atom bonded to the oxygen of the mesylate group.

-

Transition State: A transient, high-energy state is formed where the nucleophile is partially bonded to the carbon, and the carbon-oxygen bond of the leaving group is partially broken.

-

Displacement: The mesylate group departs, taking the bonding electrons with it. A new, stable covalent bond is formed between the nucleophile and the PEG spacer.

Because PEG-DMS has two such reactive sites, it can sequentially react with two different nucleophiles, thereby forming a "bridge" or crosslink between them.

Caption: The S_N_2 reaction mechanism for PEG-DMS crosslinking.

Common biological nucleophiles exhibit a hierarchy of reactivity, largely dependent on their basicity and polarizability. Generally, for the conditions used in bioconjugation: Thiols (R-SH) > Amines (R-NH₂) > Hydroxyls (R-OH)

Critical Parameters for Successful Crosslinking

The success of a crosslinking experiment is not merely a matter of mixing reagents. It is a controlled process where several parameters must be carefully optimized to achieve the desired outcome, whether it be high-yield conjugation or the formation of a hydrogel with specific mechanical properties.

pH Control

The pH of the reaction buffer is arguably the most critical variable. Its choice represents a trade-off between activating the nucleophile and maintaining the stability of the molecules involved.

-

Causality: Primary amines (like the side chain of lysine) must be deprotonated (R-NH₂) to be nucleophilic. At a pH below their pKa (~9-10.5), they exist predominantly in their protonated, non-reactive form (R-NH₃⁺). Therefore, reactions are typically performed at a pH of 8.0-9.5 to ensure a sufficient concentration of reactive amine. However, excessively high pH (>10) can promote hydrolysis of the mesylate esters and may denature sensitive proteins.

Stoichiometry and Concentration

The molar ratio of PEG-DMS to the target molecule dictates the nature of the crosslinking.

-

Causality:

-

High Target Concentration, Low Crosslinker Ratio: Favors inter-molecular crosslinking, where one PEG-DMS molecule links two separate target molecules. This is desired for forming polymers, hydrogels, or protein dimers.

-

Low Target Concentration, High Crosslinker Ratio: Favors intra-molecular crosslinking, where both ends of a single PEG-DMS molecule react with two different sites on the same target molecule, forming a loop. This can be used to probe protein structure.

-

Solvent and Buffer Selection

While PEG-DMS is water-soluble, it is prone to hydrolysis over time.

-

Causality: Stock solutions of PEG-DMS should be prepared fresh in a dry, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and added to the aqueous reaction buffer immediately before use. Common non-nucleophilic buffers like HEPES, phosphate (PBS), or borate are suitable for the reaction itself. Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the crosslinker and should only be used to quench the reaction.

Temperature and Incubation Time

These parameters control the reaction kinetics.

-

Causality: Most crosslinking reactions are performed at room temperature (20-25°C) or 4°C. Lower temperatures slow the reaction but can be beneficial for enhancing the stability of sensitive proteins. The reaction time must be optimized empirically, typically ranging from 30 minutes to several hours.

| Parameter | Typical Range | Rationale & Causality |

| pH | 8.0 - 9.5 | Balances deprotonation of amine nucleophiles for reactivity against hydrolysis of the crosslinker and protein denaturation. |

| Temperature | 4°C - 25°C | Lower temperatures slow kinetics but improve stability for sensitive biomolecules. |

| Molar Ratio | 5:1 to 50:1 (Crosslinker:Target) | Influences the balance between inter- and intra-molecular crosslinking. Must be optimized for each application. |

| Solvent | Aqueous Buffer (HEPES, PBS) | Biocompatible medium. Stock solutions of PEG-DMS should be in dry DMSO/DMF to prevent premature hydrolysis. |

| Reaction Time | 30 min - 4 hours | Must be sufficient for reaction completion but short enough to avoid sample degradation or significant hydrolysis. |

Experimental Workflows and Protocols

To ensure trustworthiness and reproducibility, protocols must be detailed and self-validating. The following sections provide methodologies for both the synthesis of the crosslinker and its application.

Protocol: Synthesis of this compound

This protocol describes the conversion of commercially available pentaethylene glycol to the active dimethanesulfonate crosslinker.[5][6]

Materials:

-

Pentaethylene glycol (PEG5)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve pentaethylene glycol (1 equivalent) in anhydrous DCM.

-

Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (2.5 equivalents) dropwise while stirring. TEA acts as a base to neutralize the HCl byproduct.

-

Mesylation: Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the stirring solution, maintaining the temperature at 0°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

-

Purification:

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Final Product: The resulting oil can be further purified by column chromatography if necessary. Confirm the structure via ¹H NMR and Mass Spectrometry.

Protocol: Crosslinking of a Model Protein (Bovine Serum Albumin)

This workflow describes a typical experiment to crosslink a protein and validate the result using SDS-PAGE.

Caption: Experimental workflow for a protein crosslinking assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 1 mg/mL solution of Bovine Serum Albumin (BSA) in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).

-

Immediately before use, prepare a 100 mM stock solution of PEG-DMS in anhydrous DMSO.

-

-

Reaction Setup:

-

Set up a series of microcentrifuge tubes. In each, add 50 µL of the BSA solution.

-

To each tube, add a calculated volume of the PEG-DMS stock solution to achieve final molar ratios of 0:1 (control), 10:1, 25:1, and 50:1 (PEG-DMS:BSA).

-

-

Incubation: Gently mix and incubate the reactions for 1 hour at room temperature.

-

Quenching: Stop the reaction by adding 5 µL of 1M Tris buffer, pH 7.5. The primary amine in Tris will react with and consume any remaining active PEG-DMS. Incubate for 15 minutes.

-

Analysis (SDS-PAGE):

-

Add 20 µL of 4x SDS-PAGE loading buffer to each reaction tube.

-

Heat the samples at 95°C for 5 minutes.

-

Load 15 µL of each sample onto a 4-15% gradient polyacrylamide gel.

-

Run the gel according to standard procedures.

-

Stain the gel with Coomassie Brilliant Blue.

-

-

Self-Validation: The control lane (0:1 ratio) should show a single band corresponding to monomeric BSA (~66 kDa). The lanes with increasing PEG-DMS concentration should show the appearance of higher molecular weight bands corresponding to BSA dimers (~132 kDa), trimers, and larger oligomers. The intensity of the monomer band should decrease as the crosslinker concentration increases. This provides direct visual validation of successful crosslinking.

Applications in Research and Drug Development

The unique combination of reactivity and biocompatibility makes PEG-DMS a powerful tool in several advanced applications.

-

Hydrogel Formation for Controlled Release: PEG-DMS can crosslink functionalized polymers (like hyaluronic acid or multi-arm PEGs) to form a three-dimensional hydrogel network.[7][8][9] Therapeutic agents can be encapsulated within this matrix. The density of the crosslinking, controlled by the PEG-DMS concentration, dictates the mesh size of the hydrogel, thereby controlling the diffusion and release rate of the encapsulated drug.[10]

-

Bioconjugation and PEGylation: This crosslinker is ideal for creating stable bioconjugates.[11][12][13] For example, it can be used to attach cytotoxic drugs to monoclonal antibodies, forming Antibody-Drug Conjugates (ADCs). The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the resulting conjugate.[2]

-

Probing Protein-Protein Interactions: In structural biology, PEG-DMS can be used as a "molecular ruler." By crosslinking proteins that are in close proximity within a complex and analyzing the crosslinked sites by mass spectrometry, researchers can deduce spatial arrangements and map interaction interfaces.

Safety and Handling

This compound and its precursors are reactive chemicals that require careful handling.

-

Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[14][15][16]

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[14][15][17] Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker whose utility is derived from a predictable S_N_2 reaction mechanism. The combination of a biocompatible, hydrophilic PEG spacer and two highly reactive mesylate leaving groups allows for the efficient covalent linkage of a wide range of molecules. By carefully controlling key reaction parameters such as pH, stoichiometry, and temperature, researchers can harness the power of PEG-DMS to build sophisticated hydrogels, create targeted therapeutics, and elucidate complex biological structures. This guide serves as a foundational resource for scientists and drug development professionals seeking to leverage this valuable chemical tool in their research endeavors.

References

-

Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. (n.d.). Royal Society of Chemistry. [Link]

-

Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. (n.d.). Royal Society of Chemistry. [Link]

-

Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium (CHE). (2015, September 18). Inflibnet. [Link]

-

Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications. (n.d.). National Institutes of Health (NIH). [Link]

-

The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. (2020, February 2). National Institutes of Health (NIH). [Link]

-

Bioconjugate Therapeutics: Current Progress and Future Perspective. (2017, May 1). National Institutes of Health (NIH). [Link]

-

Release of protein from highly cross-linked hydrogels of poly(ethylene glycol) diacrylate fabricated by UV polymerization. (n.d.). National Institutes of Health (NIH). [Link]

-

Advances in Bioconjugation. (n.d.). National Institutes of Health (NIH). [Link]

-

Crosslinking Dynamics and Gelation Characteristics of Photo- and Thermally Polymerized Poly(Ethylene Glycol) Hydrogels. (n.d.). MDPI. [Link]

-

(PDF) PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions. (2025, August 9). ResearchGate. [Link]

-

Pentaethylene glycol | C10H22O6 | CID 62551. (n.d.). National Institutes of Health (NIH). [Link]

-

Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. (2020, June 2). National Institutes of Health (NIH). [Link]

- WO2017146443A1 - Method for preparing polyethylene glycol dialdehyde derivative. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2017146443A1 - Method for preparing polyethylene glycol dialdehyde derivative - Google Patents [patents.google.com]

- 7. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 8. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Release of protein from highly cross-linked hydrogels of poly(ethylene glycol) diacrylate fabricated by UV polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Pentaethylene glycol | C10H22O6 | CID 62551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

Pentaethylene Glycol Dimethanesulfonate: A Technical Guide to a Hydrophilic, Homobifunctional Crosslinker for Bioconjugation

Abstract

Pentaethylene Glycol Dimethanesulfonate is a homobifunctional crosslinking reagent that merges the well-established benefits of Polyethylene Glycol (PEG) chemistry with the efficient alkylating reactivity of sulfonate esters. This guide provides a comprehensive technical overview of its core chemical principles, strategic advantages in bioconjugation, and practical methodologies for its application. We will explore the mechanism of action, which proceeds via a bimolecular nucleophilic substitution (SN2) pathway, primarily targeting amine and sulfhydryl residues on biomolecules. The integral pentaethylene glycol (PEG5) spacer imparts critical properties to the reagent and resulting conjugates, including enhanced hydrophilicity, defined spatial control, and improved biocompatibility. This document serves as an in-depth resource for researchers, chemists, and drug development professionals seeking to leverage this versatile crosslinker for applications ranging from the stabilization of protein complexes and surface immobilization to the formation of advanced hydrogel matrices.

Introduction: The Synergy of PEG Chemistry and Covalent Crosslinking

The field of bioconjugation—the covalent linking of two or more molecules, where at least one is a biomolecule—is fundamental to modern biotechnology and pharmaceutical science.[1][2] At the heart of this discipline lies the crosslinking reagent, a molecular bridge that connects distinct functional groups. The architecture of this linker is not merely a passive connector; it profoundly influences the properties of the final conjugate.

For years, "PEGylation," the attachment of polyethylene glycol chains to molecules, has been a gold-standard strategy to improve the therapeutic properties of proteins and drugs.[3] The benefits are extensive: enhanced aqueous solubility, prolonged circulation half-life, and reduced immunogenicity and antigenicity.[3][][5][6] this compound emerges from this context as a highly specialized tool. It is not a polydisperse polymer but a discrete molecule with a defined chain length, offering precise spatial resolution. It combines the proven physicochemical advantages of a PEG backbone with two highly reactive methanesulfonate (mesylate) groups, positioning it as a powerful homobifunctional crosslinker for creating stable, hydrophilic, and biocompatible conjugates.

Chapter 1: Core Chemical Principles

Structure and Classification

This compound is a symmetric molecule featuring a five-unit ethylene glycol chain capped at both ends by methanesulfonate esters.

-

Chemical Formula: C12H26O10S2

-

Molecular Weight: 394.45 g/mol

-

CAS Number: 109789-39-1

-

Classification: Homobifunctional, Alkylating, PEG-based Crosslinker

As a homobifunctional reagent, it possesses two identical reactive groups, making it ideal for one-step crosslinking of biomolecules containing accessible nucleophiles or for polymerization applications.[1][7]

The Methanesulfonate Reactive Group: A Superior Leaving Group

The reactivity of this crosslinker is dictated by its terminal methanesulfonate (mesylate) groups. In organic chemistry, alcohols are poor substrates for nucleophilic substitution because the hydroxide ion (HO-) is a strong base and thus a poor leaving group. Converting an alcohol to a sulfonate ester, such as a mesylate, transforms the hydroxyl group into an excellent leaving group.

The methanesulfonate anion is an exceptionally weak base due to the delocalization of its negative charge across three oxygen atoms via resonance.[8] This inherent stability makes it readily displaced by even moderate nucleophiles, driving the crosslinking reaction forward under physiological conditions.

Mechanism of Action: Bimolecular Nucleophilic Substitution (SN2)

The crosslinking reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. A nucleophilic functional group on a biomolecule, such as the primary amine of a lysine residue, directly attacks the carbon atom adjacent to the mesylate group. This attack occurs from the backside, leading to the formation of a new carbon-nucleophile bond while simultaneously displacing the methanesulfonate leaving group in a single, concerted step.

Caption: General reaction scheme for protein crosslinking.

Key Biological Nucleophiles:

-

Primary Amines (-NH2): Found at the N-terminus of proteins and on the side chain of lysine residues. Reaction with mesylates forms a very stable secondary amine linkage. This is the most common target under slightly alkaline conditions (pH 7.5-9.0).

-

Sulfhydryls (-SH): Found on the side chain of cysteine residues. Thiols are potent nucleophiles and react readily with mesylates to form a stable thioether bond. This reaction is efficient at neutral to slightly alkaline pH.

-

Other Nucleophiles: The side chains of histidine and tyrosine can also be modified, but this typically requires more specific reaction conditions and is less common than modification of amines or thiols.

Chapter 2: The Strategic Advantage of the Pentaethylene Glycol (PEG5) Spacer

The choice of a crosslinker's spacer arm is as critical as its reactive chemistry. The PEG5 spacer in this reagent offers several distinct advantages over traditional aliphatic (hydrocarbon) spacers.

| Feature | Pentaethylene Glycol (PEG5) Spacer | Aliphatic Hydrocarbon Spacer | Rationale & Justification |

| Solubility | High aqueous solubility | Low aqueous solubility (hydrophobic) | The ether oxygens in the PEG chain form hydrogen bonds with water, imparting hydrophilicity to the entire conjugate and preventing aggregation.[][5] |

| Immunogenicity | Very low / Non-immunogenic | Can be immunogenic | PEG is well-documented for its ability to mask epitopes and reduce the immunogenic potential of conjugated proteins.[3][6] |

| Spacer Length | ~21.2 Å (Angstroms) | Varies | As a discrete molecule, it provides a precise and known distance constraint, which is invaluable for structural biology studies. |

| Flexibility | Highly flexible chain | Varies (can be rigid) | The flexible PEG chain allows the conjugated molecules to maintain conformational freedom and biological activity. |

| Non-specific Binding | Reduces non-specific binding | Can increase non-specific binding | The hydrophilic, neutral PEG chain is known to resist non-specific protein adsorption, a key advantage in immunoassays and in vivo applications.[9] |

Chapter 3: Applications and Methodologies

The unique combination of hydrophilicity, defined spacer length, and robust alkylating chemistry makes this compound suitable for a range of applications.

-

Studying Protein-Protein Interactions: By covalently linking interacting proteins, transient or weak associations can be captured for analysis by techniques like SDS-PAGE and mass spectrometry. The defined spacer length provides a distance constraint that can aid in computational modeling of the protein complex.

-

Stabilizing Protein Quaternary Structure: Intramolecular crosslinking can be used to lock subunits of a multimeric protein together, increasing stability for structural analysis (e.g., crystallography) or formulation.

-

Immobilization of Biomolecules: Peptides, proteins, or oligonucleotides can be covalently attached to surfaces (e.g., beads, slides, nanoparticles) that have been functionalized with primary amines or thiols for diagnostic or purification purposes.

-

Formation of Hydrogels: The reagent can act as a crosslinker for amine- or thiol-containing polymers (like modified gelatin or hyaluronic acid) to form biocompatible hydrogels for tissue engineering and controlled drug release applications.[10][11][12]

Chapter 4: Experimental Protocol - Crosslinking a Protein

This protocol provides a general framework for crosslinking a target protein. The optimal conditions, particularly the molar ratio of crosslinker to protein, should be determined empirically through a titration experiment.

Materials

-

This compound: Reagent grade.

-

Target Protein: Purified, in an amine-free buffer (e.g., PBS, HEPES).

-

Reaction Buffer: PBS or HEPES, pH 8.0. Rationale: A slightly alkaline pH ensures that a significant fraction of lysine ε-amino groups are deprotonated and thus nucleophilic, while maintaining protein stability.

-

Anhydrous Organic Solvent: Dimethyl sulfoxide (DMSO). Rationale: The crosslinker has limited aqueous stability and should be dissolved immediately before use in a water-miscible organic solvent.

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5. Rationale: Provides a high concentration of primary amines to react with and neutralize any excess crosslinker, terminating the reaction.

-

Analysis Tools: SDS-PAGE apparatus, size-exclusion chromatography (SEC) columns, dialysis tubing.

Experimental Workflow

Caption: Step-by-step experimental workflow for protein crosslinking.

Detailed Procedure

-

Reagent Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in the Reaction Buffer (pH 8.0). The buffer must be free of extraneous nucleophiles like Tris or azide.

-

Crosslinking Reaction: Add the crosslinker stock solution to the protein solution while vortexing gently. A typical starting point is a 10 to 50-fold molar excess of crosslinker over protein. The final concentration of DMSO in the reaction should ideally be below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. Longer times or higher temperatures may increase crosslinking efficiency but also risk protein denaturation and reagent hydrolysis.

-

Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.[13]

-

Purification: Remove excess, unreacted, and quenched crosslinker from the protein conjugate mixture. For most proteins, dialysis against PBS or size-exclusion chromatography are effective methods.

-

Analysis: Analyze the reaction products. On an SDS-PAGE gel, intramolecularly crosslinked proteins may run slightly faster than the unmodified protein, while intermolecularly crosslinked dimers, trimers, etc., will appear as higher molecular weight bands. Mass spectrometry can be used to confirm the mass addition and identify crosslinked peptides.

Chapter 5: Troubleshooting and Key Considerations

-

Reagent Hydrolysis: Sulfonate esters are susceptible to hydrolysis in aqueous environments. Always prepare the stock solution in anhydrous DMSO immediately before use and add it directly to the reaction. Do not store the reagent in aqueous buffers.

-

Optimizing Reaction pH: While pH 8.0 is a good starting point for targeting lysine residues, targeting cysteines can be done more selectively at a lower pH (7.0-7.5) where most amines remain protonated and less reactive.

-

Controlling the Degree of Crosslinking: If excessive polymerization or aggregation occurs, reduce the molar excess of the crosslinker, decrease the reaction time, or lower the protein concentration. Conversely, if crosslinking is inefficient, increase the molar excess of the crosslinker or raise the reaction pH slightly (e.g., to 8.5).

-

Protein Solubility: If the protein is prone to precipitation in DMSO, ensure the final concentration of the co-solvent is as low as possible while still allowing for effective delivery of the crosslinker.

Conclusion

This compound stands out as a highly effective homobifunctional crosslinker that offers more than just covalent linkage. It brings the powerful advantages of PEG chemistry—hydrophilicity, biocompatibility, and precise spatial definition—to the forefront of bioconjugation. Its robust and well-understood SN2 reaction mechanism provides stable, covalent bonds with key biological functional groups. For the researcher or drug developer, this reagent represents a refined tool for creating superior conjugates, stabilizing protein structures, and building advanced biomaterials with predictable and advantageous properties.

References

-

Mortensen, M., Skovsgaard, M. B., & Gothelf, K. V. (2019). Sulfonation, sulfonamide activated acyl transfer and conjugate addition-elimination probes. ResearchGate. [Link]

-

ResearchGate. Representative biologically active sulfonate ester scaffolds. [Link]

-

AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

-

Periodic Chemistry. (2019). Sulfonate Esters. [Link]

-

Technology Networks. Overview of PEG Linkers & Their Applications. [Link]

-

Gunda, P., & Fabris, D. (2015). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. PMC, NIH. [Link]

-

Teasdale, A., et al. (2010). Mechanistic Study of Sulfonate Ester Formation. Novatia, LLC. [Link]

-

Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

- Google Patents.

-

Uddin, Z., et al. (2023). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. PMC, NIH. [Link]

-

Lin, C. C. (2015). Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels. PMC, NIH. [Link]

-

Su, Y. C., & Chen, B. M. (2005). Monoclonal Antibody-Based Quantitation of Poly(ethylene Glycol)-Derivatized Proteins, Liposomes, and Nanoparticles. PubMed. [Link]

-

Veronese, F. M. (2004). Conjugates of Peptides and Proteins to Polyethylene Glycols. Springer Nature Experiments. [Link]

-

Hermanson, G. T. (2013). Advances in Bioconjugation. PMC, PubMed Central. [Link]

-

Young, D. A., et al. (2016). Poly(Ethylene Glycol)-Crosslinked Gelatin Hydrogel Substrates with Conjugated Bioactive Peptides Influence Endothelial Cell Behavior. PMC, NIH. [Link]

-

McCall, J. D., & Anseth, K. S. (2012). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. korambiotech.com [korambiotech.com]

- 3. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. periodicchemistry.com [periodicchemistry.com]

- 9. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Poly(Ethylene Glycol)-Crosslinked Gelatin Hydrogel Substrates with Conjugated Bioactive Peptides Influence Endothelial Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Pentaethylene Glycol Dimethanesulfonate for PROTAC Linker Design

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC's architecture is tripartite, consisting of a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[2] This linker is far from a passive spacer; it is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating the molecule's overall physicochemical properties such as solubility and cell permeability.[3][]

Polyethylene glycol (PEG) chains are among the most common motifs incorporated into PROTAC linkers.[5] Their prevalence is due to several key advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5]

-

Biocompatibility: PEGs are well-tolerated in biological systems, reducing the risk of immunogenicity.

-

Tunable Length and Flexibility: The length of the PEG chain can be precisely controlled, allowing for systematic optimization of the distance between the warhead and the E3 ligase ligand to achieve productive ternary complex geometry.[5]

This guide provides a detailed examination of Pentaethylene Glycol Dimethanesulfonate , a bifunctional PEG-based building block, for its application in PROTAC linker design. We will cover its synthesis, reactivity, and a detailed, field-proven workflow for its incorporation into a PROTAC, establishing a self-validating system for researchers and drug development professionals.

This compound: A Bifunctional Electrophile for PROTAC Synthesis

This compound is an activated form of pentaethylene glycol (PEG5) where the terminal hydroxyl groups have been converted to methanesulfonate (mesylate) esters. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, transforming the otherwise inert PEG backbone into a potent bifunctional electrophile. This property allows for the sequential and controlled conjugation of nucleophilic ligands (e.g., those containing phenol, amine, or thiol functional groups) to form the final PROTAC construct.

The core advantage of this linker is its use in sequential alkylation reactions, providing a robust and predictable method for PROTAC assembly.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the linker and its subsequent use in assembling a hypothetical PROTAC. The protocols are designed to be self-validating, with clear checkpoints for characterization.

Protocol 1: Synthesis of this compound (Linker-Ms)

This protocol details the activation of pentaethylene glycol via mesylation.

Materials:

-

Pentaethylene glycol (1.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (2.5 eq.)

-

Methanesulfonyl chloride (MsCl) (2.2 eq.)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: Dissolve pentaethylene glycol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (2.5 eq.) dropwise to the stirred solution.

-

Mesylation: Slowly add methanesulfonyl chloride (2.2 eq.) dropwise to the reaction mixture at 0 °C. A precipitate of triethylamine hydrochloride may form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound as a colorless oil.

-

Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: Synthesis of the Activated Linker

Caption: Synthesis of the activated PEG5 linker.

Protocol 2: Sequential Synthesis of a PROTAC via Double Nucleophilic Substitution

This protocol describes a general method for conjugating a "warhead" containing a nucleophilic hydroxyl group (Warhead-OH) and an E3 ligase ligand with a nucleophilic amine (E3-NH₂).

Step 2A: Synthesis of the Mono-Substituted Intermediate (Warhead-PEG5-OMs)

-

Reaction Setup: In a flask under an inert atmosphere, dissolve the Warhead-OH (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile).

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.), and stir the suspension for 30 minutes at room temperature.

-

First Alkylation: Add a solution of this compound (1.1 eq.) in the same solvent dropwise. Heat the reaction to 60-80 °C.

-

Monitoring: Monitor the reaction carefully by LC-MS. The goal is to maximize the formation of the desired mono-alkylated product while minimizing the formation of the di-substituted byproduct (Warhead-PEG5-Warhead). Stop the reaction upon significant formation of the desired product (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature, filter off the base, and quench with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude material by flash column chromatography to isolate the mono-substituted intermediate, Warhead-PEG5-OMs .

-

Characterization: Confirm the structure and purity by ¹H NMR and HRMS. The mass spectrum should show the correct molecular ion peak for the intermediate.

Step 2B: Synthesis of the Final PROTAC (Warhead-PEG5-E3)

-

Reaction Setup: Dissolve the purified intermediate Warhead-PEG5-OMs (1.0 eq.) and the E3 Ligase Ligand (E3-NH₂, 1.2 eq.) in anhydrous DMF.

-

Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).

-

Second Alkylation: Heat the reaction mixture to 80 °C and stir for 12-24 hours, or until LC-MS analysis indicates complete consumption of the starting mesylate.

-

Work-up: Cool the reaction mixture, dilute with water, and extract the final PROTAC product with ethyl acetate or DCM.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the final PROTAC by preparative reverse-phase HPLC.

-

Final Characterization: Confirm the identity, structure, and purity (>95%) of the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS.

Diagram: PROTAC Assembly Workflow

Caption: Sequential alkylation workflow for PROTAC synthesis.

Data Presentation: Performance Metrics

The efficacy of a PROTAC is quantified by two key metrics: the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). A lower DC₅₀ value indicates higher potency. The choice of linker length is critical for optimizing these parameters.

The following table presents data for the VHL-targeting homo-PROTAC CM11 , which successfully utilizes a PEG5 linker to induce potent self-degradation of the VHL protein.[6] This serves as a benchmark for the efficacy achievable with a pentaethylene glycol-based linker.

| PROTAC | Linker Composition | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |

| CM11 | PEG5 | pVHL30 | < 100 | > 90 | HeLa | [6] |

| Analog 1 | PEG3 | pVHL30 | Less Potent | Lower | Not Specified | [6] |

| Analog 2 | PEG4 | pVHL30 | Less Potent | Lower | Not Specified | [6] |

Note: Specific DC₅₀ and Dₘₐₓ values for the PEG3 and PEG4 analogs were not detailed in the source material, but CM11 with the PEG5 linker was highlighted as the most effective degrader.[6]

Trustworthiness: A Self-Validating System

The described workflow constitutes a self-validating system through rigorous analytical checkpoints.

-

Linker Synthesis Validation: The structure and purity of the This compound must be confirmed by NMR and MS before proceeding. The ¹H NMR should show characteristic peaks for the PEG backbone protons and the methyl protons of the mesylate groups. The mass spectrum will confirm the correct molecular weight.

-

Intermediate Validation: After the first alkylation, isolation and characterization of the Warhead-PEG5-OMs intermediate is critical. LC-MS is used to monitor the reaction and HRMS of the purified product confirms the successful mono-substitution. This step ensures that the second alkylation proceeds with a well-defined substrate.

-

Final PROTAC Validation: The final product must be subjected to a full suite of analytical techniques.

-

LC-MS/HPLC: To establish purity, which should be >95% for cellular assays.

-

HRMS: To confirm the exact molecular weight of the final PROTAC.

-

¹H and ¹³C NMR: To confirm the final structure, ensuring signals corresponding to the warhead, the E3 ligand, and the PEG5 linker are all present in the correct integrations and chemical environments.

-

Conclusion and Authoritative Grounding

This compound is a versatile and highly effective building block for the synthesis of PROTACs. Its bifunctional electrophilic nature allows for a robust and controllable sequential alkylation strategy, enabling the rational assembly of the final heterobifunctional molecule. The demonstrated success of the PEG5-containing PROTAC, CM11, underscores the utility of this specific linker length in achieving potent and efficacious protein degradation.[6] By following the detailed, self-validating protocols outlined in this guide, researchers can confidently synthesize and characterize novel PROTACs, accelerating the discovery of new therapeutics in the exciting field of targeted protein degradation.

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

-

Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(51), E11823-E11832. [Link]

-

Lih, D. C., et al. (2013). Sequential nucleophilic substitutions permit orthogonal click functionalization of multicomponent PEG brushes. Biomacromolecules, 14(10), 3540–3548. [Link]

-

ResearchGate. (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... [Link]

-

Steinebach, C., et al. (2024). PROTAC degraders of the METTL3-14 m6A-RNA methyltransferase. ChemRxiv. [Link]

-

Phillips, R. L., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]

-

Zhang, M., & Li, X. (2017). Solid Phase Stepwise Synthesis of Polyethylene Glycols. Chemistry, 23(60), 15133–15142. [Link]

-

Zhang, M., & Li, X. (2017). Solid Phase Stepwise Synthesis of Polyethylene Glycol. [Link]

- Harris, J. M., et al. (2003). Process for the preparation of polyethylene glycol bis amine.

-

Zhang, M., & Li, X. (2017). Solid Phase Stepwise Synthesis of Polyethylene Glycols. Digital Commons @ Michigan Tech. [Link]

-

Harris, J. M. (1985). Laboratory synthesis of polyethylene glycol derivatives. Journal of Macromolecular Science, Part C: Polymer Reviews, 25(3), 325-373. [Link]

-

Liu, H., et al. (2019). Nucleophilic Substitution Reaction of Pentafluorophenyl Aminated Perylene Diimide system with N,N‐Dimethylformamide. ChemistrySelect, 4(37), 11029-11033. [Link]

Sources

Pentaethylene Glycol Dimethanesulfonate: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of the solubility and stability of Pentaethylene Glycol Dimethanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to offer a comprehensive understanding of this versatile molecule.

Introduction: The Dual Nature of this compound

This compound is a bifunctional molecule featuring a hydrophilic polyethylene glycol (PEG) backbone and two reactive methanesulfonyl (mesylate) ester groups at its termini. This unique structure imparts a dual character: the PEG portion governs its solubility and pharmacokinetic properties, while the mesylate groups serve as excellent leaving groups in nucleophilic substitution reactions, making it a valuable crosslinking agent and intermediate in the synthesis of more complex molecules.[1] Understanding the interplay between its solubility and stability is paramount for its effective application in pharmaceutical sciences, from drug delivery systems to the synthesis of bioconjugates.

The core of its utility lies in the PEG chain, which enhances the water solubility of conjugated molecules, a process known as PEGylation.[] This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, extending its plasma half-life, and reducing its immunogenicity.[] The terminal mesylate groups, however, introduce a degree of hydrolytic instability, a critical consideration for formulation development and storage.

Caption: Chemical Structure of this compound.

Solubility Profile: A Balance of Polarity

The solubility of this compound is primarily dictated by its PEG core. The repeating ether units of the PEG chain readily form hydrogen bonds with water molecules, rendering it highly soluble in aqueous solutions.[1] This hydrophilicity is a key attribute for its use in biological applications. Furthermore, its solubility extends to a wide range of polar organic solvents.

Table 1: Qualitative and Estimated Solubility of this compound

| Solvent Class | Specific Solvent | Polarity | Estimated Solubility | Rationale and Supporting Evidence |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | High | Highly Soluble | The hydrophilic PEG backbone with its ether oxygens forms extensive hydrogen bonds with water.[1] PEG derivatives are generally known for their excellent water solubility. |

| Polar Protic | Ethanol, Methanol | High | Soluble | The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the PEG chain. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | Soluble | These solvents can act as hydrogen bond acceptors, interacting with the ether oxygens of the PEG chain. |

| Non-Polar | Hexane, Diethyl Ether | Low | Insoluble/Sparingly Soluble | The non-polar nature of these solvents does not favorably interact with the polar PEG backbone. |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Refractive Index Detector (RID), as PEG mesylates lack a strong UV chromophore).[][3][4]

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to permit the settling of undissolved solid. Centrifuge the vials at a high speed to pellet any remaining particulate matter.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any fine particles. Accurately dilute the filtrate with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-CAD or HPLC-RID method against a standard curve of known concentrations.

-

Calculation: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Chemical Stability: The Lability of the Mesylate Ester

The stability of this compound is a critical parameter, particularly its susceptibility to hydrolysis. The mesylate ester linkages are prone to cleavage by nucleophilic attack, with water being a common nucleophile. This hydrolysis leads to the formation of Pentaethylene Glycol and methanesulfonic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

PEG mesylates are generally considered to be more reactive and less stable than their tosylate counterparts.[1] While specific kinetic data for the hydrolysis of this compound is not widely published, the principles of sulfonate ester stability suggest that the rate of hydrolysis will be significantly faster under basic conditions due to the increased concentration of the more nucleophilic hydroxide ion. Acidic conditions can also catalyze hydrolysis, albeit typically at a slower rate than under basic conditions.

Table 2: Factors Influencing the Stability of this compound

| Condition | Effect on Stability | Predominant Degradation Pathway |

| Acidic pH | Moderate degradation | Acid-catalyzed hydrolysis of the mesylate ester. |

| Neutral pH | Slow degradation | Neutral hydrolysis of the mesylate ester. |

| Basic pH | Rapid degradation | Base-catalyzed hydrolysis of the mesylate ester. |

| Elevated Temperature | Accelerated degradation | Increased rate of all hydrolytic pathways. |

| Oxidative Stress | Potential for PEG backbone degradation | Oxidation of the polyether backbone can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids. |

| Light Exposure | Generally stable | The core structure is not inherently photolabile, but photo-sensitizers could potentially induce degradation. |

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[5][6]

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

High-purity water and organic solvents for HPLC

-

pH meter

-

Temperature-controlled ovens and water baths

-

Photostability chamber

-

HPLC-MS system for separation and identification of degradation products

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC-MS.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate under similar conditions as the acidic hydrolysis. Withdraw and neutralize samples for analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Monitor the degradation over time by HPLC-MS.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a temperature-controlled oven. Dissolve samples taken at different time points and analyze.

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples and compare them to a control sample protected from light.

Caption: Workflow for Forced Degradation Stability Testing.

Conclusion and Future Perspectives

This compound is a valuable molecule with a solubility profile amenable to a wide range of applications in pharmaceutical and materials science. Its high solubility in aqueous and polar organic solvents, a characteristic imparted by its PEG backbone, is a significant advantage. However, researchers and developers must remain cognizant of the inherent hydrolytic instability of the terminal mesylate esters, particularly under basic conditions.

A thorough understanding and characterization of both the solubility and stability of this compound are crucial for the successful development of robust formulations and synthetic processes. The experimental protocols outlined in this guide provide a solid framework for obtaining this critical data. Future work should focus on generating quantitative solubility data in a broader range of pharmaceutically relevant solvents and elucidating the precise kinetics and mechanisms of its degradation under various stress conditions. Such data will further empower scientists to harness the full potential of this versatile bifunctional molecule.

References

-

Precise PEG. PEG Mesylate. [Link]

-

Thermo Fisher Scientific. Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. [Link]

-

Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4632–4635. [Link]

-

MedCrave. Forced degradation studies. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

Sources

Navigating the Chemistry of a Potent Bifunctional Linker: A Technical Guide to the Safe Handling of Pentaethylene Glycol Dimethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the safety and handling precautions for Pentaethylene Glycol Dimethanesulfonate. As a bifunctional alkylating agent, this compound is a valuable tool in chemical synthesis, particularly in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other molecular linkers. However, its utility is intrinsically linked to its reactivity, necessitating a thorough understanding of its potential hazards and the implementation of robust safety protocols. This document moves beyond standard safety data sheets to offer a deeper, scientifically-grounded perspective on the safe and effective use of this reagent in a research and development setting.

Mechanistic Insight: Understanding the Inherent Reactivity

This compound belongs to the class of sulfonate esters, which are well-established as effective alkylating agents in organic synthesis. The core of its reactivity lies in the nature of the methanesulfonate (mesylate) group.

The mesylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms.[1] This inherent stability facilitates nucleophilic substitution reactions at the carbon atom to which the mesylate group is attached.[1] In the case of this compound, the presence of two such groups at either end of a flexible polyethylene glycol chain makes it a potent bifunctional electrophile.

This dual reactivity is precisely what makes it a valuable linker, enabling the connection of two different molecular entities.[2] However, it is also the source of its primary hazards. As an alkylating agent, it has the potential to react with biological nucleophiles, such as the functional groups found in amino acids and nucleic acids. This reactivity profile underscores its classification as a potential genotoxic compound, a critical consideration for all handling procedures.[3]

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural alerts and the known hazards of analogous sulfonate esters provide a strong basis for a precautionary approach. The primary hazards are categorized as follows:

-

Skin and Eye Irritation: Direct contact with sulfonate esters can cause significant irritation to the skin and eyes.[4][5] Prolonged or repeated exposure may lead to more severe dermal reactions.

-

Respiratory Tract Irritation: Inhalation of aerosols or dusts of this compound can irritate the respiratory system.[4][5]

-

Potential for Genotoxicity: As a bifunctional alkylating agent, there is a plausible risk of genotoxicity through covalent modification of DNA.[3] While specific data for this compound is lacking, this potential is a primary driver for the stringent handling precautions outlined in this guide. It is noteworthy that no ingredient of the analogous compound, pentaethylene glycol di(p-toluenesulfonate), is identified as a carcinogen by IARC, NTP, or OSHA.[5]

Quantitative Data Summary

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 109789-39-1 | [2] |

| Molecular Formula | C12H26O10S2 | [2] |

| Molecular Weight | 394.45 g/mol | [2] |

| Appearance | Clear Brown Liquid | [2] |

| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Tract Irritant | [4][5] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazardous nature of this compound, a multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.

Primary Engineering Controls

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[6] The fume hood provides critical protection against the inhalation of any aerosols or volatile contaminants and contains any potential spills. The work area within the fume hood should be covered with absorbent, disposable liners to facilitate easy decontamination after use.[6]

Caption: Workflow for handling this compound within primary engineering controls.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling this compound:

-

Gloves: Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for resistance to sulfonate esters and any solvents being used. Double gloving is highly recommended to provide an additional layer of protection and to allow for the safe removal of the outer glove in case of contamination.[7]

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes.[8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8]

-

Lab Coat: A buttoned, full-length laboratory coat must be worn to protect street clothing and skin.[8]

-

Respiratory Protection: While working in a fume hood should prevent the need for respiratory protection, a NIOSH-approved respirator may be necessary in the event of a large spill or a failure of the primary engineering controls.[8]

Caption: Mandatory PPE for researchers handling this compound.

Standard Operating Procedures: From Benchtop to Waste

A systematic and well-documented workflow is essential for the safe handling of this compound.

Preparation and Handling

-

Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

-

Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is prepared with absorbent liners.

-

Personal Protective Equipment: Don all required PPE before entering the designated work area.

-

Weighing and Transfer: Conduct all weighing and transfers of the material within the fume hood. Use a disposable weighing boat and clean spatulas.

-

Reaction Setup: Add the reagent to the reaction vessel slowly and in a controlled manner. Ensure the reaction apparatus is properly assembled and vented into the fume hood's exhaust.

Storage

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9] Storage at 2-8°C in an inert atmosphere is recommended.[2]

Spill and Decontamination Protocol

In the event of a spill, the following protocol should be initiated immediately:

-

Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.

-

Assess the Spill: If the spill is large or involves other hazardous materials, contact the institution's environmental health and safety department.

-

Containment (for small spills): For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[4]

-

Decontamination: The reactivity of sulfonate esters with nucleophiles can be exploited for their decontamination. A solution of a mild nucleophile, such as a dilute solution of ammonia or sodium bicarbonate in a water/alcohol mixture, can be used to treat the spill area and any contaminated equipment. The principle is to convert the reactive sulfonate ester into a less hazardous, more water-soluble derivative.

-

Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated, labeled waste container.[4]

-

Final Decontamination: Wipe the spill area with the decontaminating solution, followed by a final wipe-down with soap and water.

Waste Disposal

All waste containing this compound, including contaminated absorbent materials, disposable labware, and reaction residues, must be disposed of as hazardous chemical waste.[4] The waste should be collected in a clearly labeled, sealed container. Follow all institutional and local regulations for the disposal of genotoxic or reactive chemical waste.

Conclusion: A Culture of Safety

This compound is a powerful synthetic tool, but its utility is matched by its potential hazards. A comprehensive understanding of its reactivity as a bifunctional alkylating agent is the foundation of its safe handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to detailed standard operating procedures, researchers can mitigate the risks associated with this compound. A proactive culture of safety, grounded in scientific principles, is paramount to ensuring the well-being of laboratory personnel and the integrity of the research environment.

References

- Sheikh, H. K., Arshad, T., & Kanwal, G. (2018). Aryl Sulfonate Based Anticancer Alkylating Agents. Pakistan journal of pharmaceutical sciences, 31(3(Suppl)), 1081–1085.

-

Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

- Schank, K., & Lick, C. (2009).

-